2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Overview

Description

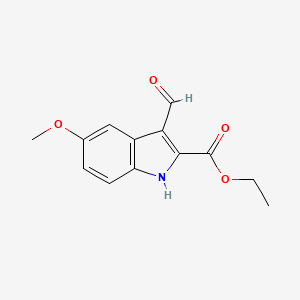

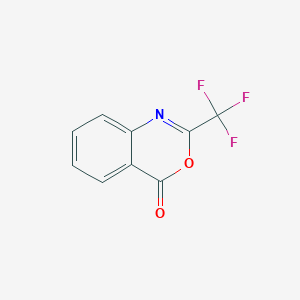

The compound 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a derivative of the benzoxazinone family, which includes a variety of biologically active molecules. These compounds are known for their unique structures and drug-like activities, making them valuable in drug discovery . The trifluoromethyl group in the compound suggests the presence of electron-withdrawing substituents that can significantly affect the molecule's reactivity and properties .

Synthesis Analysis

The synthesis of benzoxazinone derivatives often involves catalytic methods or condensation reactions. For instance, a novel difunctional benzoxazine with o-trifluoroacetamide functionality has been synthesized via Mannich condensation, which is a step towards forming polybenzoxazole with high thermal stability and low dielectric constant . Another method includes a one-pot cascade synthesis catalyzed by copper, which allows for the convenient creation of various 2H-1,4-benzoxazin-3-(4H)-ones with diverse substituents . These methods highlight the versatility and adaptability of benzoxazinone synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR . X-ray crystallography is also used to determine the crystal and molecular structure, providing insights into the molecule's geometry and intermolecular interactions . The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Benzoxazinone derivatives can participate in various chemical reactions, serving as intermediates for the synthesis of other functionalized compounds. For example, 4H-1,2-benzoxazines with electron-withdrawing substituents can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can stabilize or destabilize certain reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart high acidity to the fluorophenol moiety, resulting in sensitivity to pH changes and selectivity in metal cation binding . The electron-withdrawing nature of the trifluoromethyl group also contributes to the high thermal stability and low dielectric constant of the resulting polybenzoxazole, making it suitable for applications in microelectronics . The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a crucial role in the solid-state structure and properties of these compounds .

Scientific Research Applications

-

Pharmaceutical Research

- The trifluoromethyl group is found in more than 20% of pharmaceutical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- The reagents used in these processes range from radical and electrophilic to nucleophilic trifluoromethylating agents .

-

Organic Dye Development

- Anthraquinones are a well-known class of organic compounds with diverse applications in dyes.

- The presence of the trifluoromethyl group in 2-TFAQ can potentially alter its light absorption properties, making it a candidate for development as a new dye material.

-

Agrochemical Development

- The trifluoromethyl group is also found in many agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- The reagents used in these processes range from radical and electrophilic to nucleophilic trifluoromethylating agents .

-

Drug Development

- The trifluoromethyl group is found in many FDA-approved drugs . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- The trifluoromethyl group has been incorporated into organic motifs through various synthetic methods .

- Ubrogepant is an example of a drug used for acute migraine with or without visual disturbances that contains the trifluoromethyl group .

-

Molecularly Imprinted Polymers

-

Indole Compounds

- Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .

- The trifluoromethyl group is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .

- Combining indoles and trifluoromethyl groups into a single entity would be very interesting .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs .

- This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- The trifluoromethyl group is found in many FDA-approved drugs .

- This article summarized the trifluoromethyl (TFM, -CF 3 )-group-containing FDA-approved drugs for the last 20 years .

- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

-

Preparation of Molecularly Imprinted Polymers

-

Oxidative Trifluoromethylation of Indoles

- Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .

- The trifluoromethyl group is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .

- Combining indoles and trifluoromethyl groups into a single entity would be very interesting .

Safety And Hazards

Future Directions

The field of trifluoromethylation, which would include compounds like “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one”, has seen significant recent advances and is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of novel applications, and the study of the biological activity of trifluoromethylated compounds .

properties

IUPAC Name |

2-(trifluoromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLXPUXNDMOETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358770 | |

| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

CAS RN |

16062-71-8 | |

| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)